![molecular formula C23H27NO3 B028424 1-azabicyclo[2.2.2]oct-8-yl 2-hydroxy-2,4-diphenyl-butanoate CAS No. 101711-13-1](/img/structure/B28424.png)
1-azabicyclo[2.2.2]oct-8-yl 2-hydroxy-2,4-diphenyl-butanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-azabicyclo[2.2.2]oct-8-yl 2-hydroxy-2,4-diphenyl-butanoate is a chemical compound that has gained significant attention in the field of medicinal chemistry. It is a bicyclic compound that contains a nitrogen atom in its structure, which makes it a potential candidate for various pharmacological applications.2.2]oct-8-yl 2-hydroxy-2,4-diphenyl-butanoate.
Mécanisme D'action
The exact mechanism of action of 1-azabicyclo[2.2.2]oct-8-yl 2-hydroxy-2,4-diphenyl-butanoate is not fully understood. However, it is believed to act as a modulator of the GABAergic system. GABA is an inhibitory neurotransmitter that plays a crucial role in the regulation of neuronal excitability. By modulating the GABAergic system, this compound is thought to exert its pharmacological effects.
Biochemical and Physiological Effects:
This compound has been shown to affect various biochemical and physiological processes in the body. It has been found to increase the levels of GABA in the brain, which leads to a reduction in neuronal excitability. Additionally, it has been shown to inhibit the release of pro-inflammatory cytokines, which contributes to its anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-azabicyclo[2.2.2]oct-8-yl 2-hydroxy-2,4-diphenyl-butanoate in lab experiments is its potent pharmacological effects. It has been shown to exhibit a wide range of activities, which makes it a versatile compound for various research applications. However, one of the limitations of using this compound is its complex synthesis method, which requires expertise in organic chemistry.
Orientations Futures
There are several future directions for the research on 1-azabicyclo[2.2.2]oct-8-yl 2-hydroxy-2,4-diphenyl-butanoate. One of the areas of interest is its potential use in the treatment of neuropathic pain. Additionally, it has been suggested that this compound may have applications in the treatment of addiction and substance abuse disorders. Further research is needed to fully understand the pharmacological properties of this compound and its potential therapeutic applications.
Conclusion:
This compound is a promising compound that has gained significant attention in the field of medicinal chemistry. Its potent pharmacological effects make it a potential candidate for various research applications. While its complex synthesis method may pose a challenge, further research is needed to fully understand its pharmacological properties and potential therapeutic applications.
Méthodes De Synthèse
The synthesis of 1-azabicyclo[2.2.2]oct-8-yl 2-hydroxy-2,4-diphenyl-butanoate involves a multi-step process that requires expertise in organic chemistry. One of the commonly used methods for the synthesis of this compound is the Mannich reaction. In this reaction, an amine, an aldehyde, and a ketone are reacted in the presence of an acid catalyst to form a beta-amino carbonyl compound. This intermediate compound is then treated with an acid anhydride to form the final product, this compound.
Applications De Recherche Scientifique
1-azabicyclo[2.2.2]oct-8-yl 2-hydroxy-2,4-diphenyl-butanoate has been extensively studied for its pharmacological properties. It has been shown to exhibit potent analgesic and anti-inflammatory effects in animal models. Additionally, it has been found to possess anticonvulsant, anxiolytic, and antidepressant properties. These properties make it a potential candidate for the treatment of various neurological and psychiatric disorders.
Propriétés
Numéro CAS |
101711-13-1 |
|---|---|
Formule moléculaire |
C23H27NO3 |
Poids moléculaire |
365.5 g/mol |
Nom IUPAC |
1-azabicyclo[2.2.2]octan-3-yl 2-hydroxy-2,4-diphenylbutanoate |
InChI |
InChI=1S/C23H27NO3/c25-22(27-21-17-24-15-12-19(21)13-16-24)23(26,20-9-5-2-6-10-20)14-11-18-7-3-1-4-8-18/h1-10,19,21,26H,11-17H2 |
Clé InChI |
GPVIJQIWNQUTQF-UHFFFAOYSA-N |
SMILES |
C1CN2CCC1C(C2)OC(=O)C(CCC3=CC=CC=C3)(C4=CC=CC=C4)O |
SMILES canonique |
C1CN2CCC1C(C2)OC(=O)C(CCC3=CC=CC=C3)(C4=CC=CC=C4)O |
Synonymes |
1-azabicyclo[2.2.2]oct-8-yl 2-hydroxy-2,4-diphenyl-butanoate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




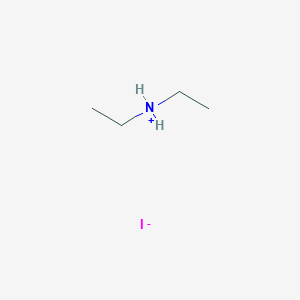

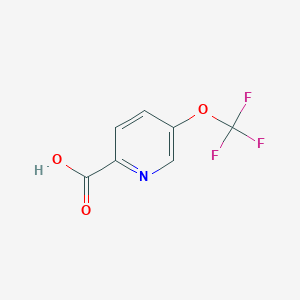


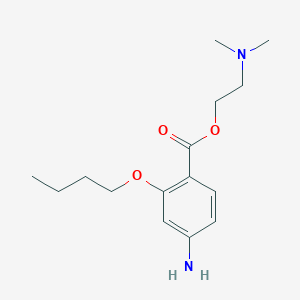
![2-Hydroxy-4-[2-(4-methoxyphenoxy)ethoxy]benzoic acid](/img/structure/B28373.png)
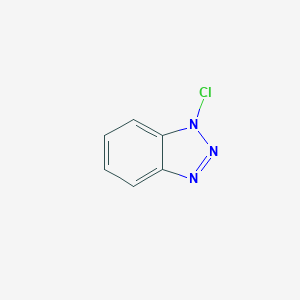
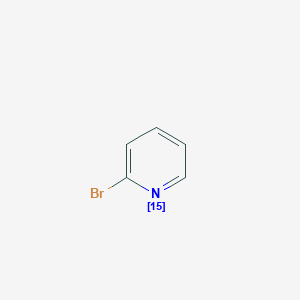
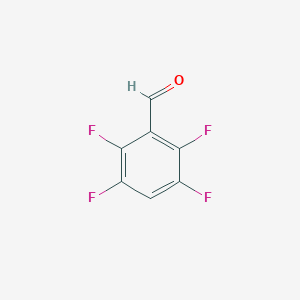


![9H-Pyrido[2,3-b]indole](/img/structure/B28389.png)